Product packaging for Didodecyl disulfide(Cat. No.:CAS No. 2757-37-1)

Didodecyl disulfide

Cat. No.: B1215152
CAS No.: 2757-37-1
M. Wt: 402.8 g/mol
InChI Key: GAYUSSOCODCSNF-UHFFFAOYSA-N
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Description

Significance of Didodecyl Disulfide in Contemporary Research

The significance of this compound in modern research stems from its utility as a building block in materials science and nanotechnology. cymitquimica.comtcichemicals.com Its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a key area of investigation. dtic.milpradeepresearch.org These organized molecular layers are pivotal in the development of electronic devices, sensors, and corrosion inhibitors. The disulfide bond provides a reactive handle for surface functionalization and the creation of redox-responsive materials. colorectalresearch.com

Furthermore, this compound serves as a crucial intermediate in organic synthesis for the introduction of long alkyl chains and sulfur moieties into more complex molecules. Its synthesis and reactions are explored to develop new synthetic methodologies and to understand the fundamental chemistry of disulfide bonds. The compound is also investigated for its role as a stabilizer and crosslinking agent in polymer chemistry.

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound is multifaceted, with several key objectives. A primary goal is to elucidate the fundamental principles governing its self-assembly behavior on various substrates. This includes studying the kinetics of monolayer formation, the structure and packing of the adsorbed molecules, and the stability of the resulting films under different environmental conditions. dtic.milnih.gov

Another major objective is the development of efficient and sustainable synthetic routes to this compound and its derivatives. prepchem.comresearchgate.net Researchers are exploring various catalytic and reaction conditions to improve yields and minimize byproducts. prepchem.comgoogle.com

Finally, a significant portion of research is dedicated to exploring and expanding the applications of this compound. This includes its use in creating functional surfaces with controlled wettability and adhesion, its incorporation into smart materials that respond to external stimuli, and its potential role in energy storage applications. nih.gov The study of its electrochemical properties is also a key area of interest for developing new redox-active systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50S2 B1215152 Didodecyl disulfide CAS No. 2757-37-1

Properties

IUPAC Name

1-(dodecyldisulfanyl)dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUSSOCODCSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181971
Record name Dilauryl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2757-37-1
Record name Dilauryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauryl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DILAURYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Didodecyl Disulfide

Oxidative Coupling of Dodecanethiol

The oxidative coupling of dodecanethiol is a direct and common method for the preparation of didodecyl disulfide. This process involves the formation of a disulfide bond between two thiol molecules through the removal of two hydrogen atoms.

Control over reaction conditions is crucial to ensure the selective formation of the disulfide and to prevent further oxidation to undesired by-products. The rate and outcome of the thiol oxidation can be significantly influenced by the choice of solvent, oxidant, temperature, and the presence or absence of a base. nih.gov For instance, the oxidation can proceed using different oxidants such as air (oxygen) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction temperature and the basicity of the medium can also alter the reaction kinetics and selectivity. Careful control of these parameters is essential for achieving high yields of the desired this compound.

One of the key challenges in the oxidative coupling of thiols is preventing the over-oxidation of the disulfide to thiosulfinates and ultimately to sulfonic acids. researchgate.netnih.gov The formation of these by-products can be minimized by the careful selection of the oxidizing agent and reaction conditions. For example, using milder oxidants or controlling the stoichiometry of a stronger oxidant like hydrogen peroxide can prevent further oxidation of the disulfide bond. nih.govresearchgate.net The use of specific catalytic systems can also enhance selectivity for the disulfide product.

A primary concern in the synthesis of this compound via oxidative coupling is the formation of over-oxidized sulfur species, such as sulfonic acids. researchgate.net The implementation of controlled oxidation protocols is therefore essential. Catalytic systems, in particular, have shown great promise in minimizing by-product formation. For example, certain catalysts can facilitate the aerobic oxidation of thiols with high chemoselectivity, preventing the formation of over-oxidized products. mdpi.comorganic-chemistry.org The choice of solvent can also play a role, as it can influence the reactivity of the oxidizing species. nih.gov By optimizing the catalyst, oxidant, and solvent system, the reaction can be guided towards the exclusive formation of the disulfide.

Mechanochemical Activation Approaches

Mechanochemical methods, which involve the use of mechanical force to induce chemical reactions, offer a solvent-free and often more efficient alternative to traditional solution-based synthesis.

Recent research has demonstrated the utility of mechanochemistry for the synthesis of disulfides from thiols. nih.gov This solvent-free approach, often conducted in a ball mill, can lead to high yields in short reaction times under ambient conditions. nih.gov The mechanical activation can be achieved using abrasive media, which can also act as intrinsic catalysts, eliminating the need for external metal catalysts or additives. nih.gov This method has been shown to be effective for a range of thiols, and the energy-transfer mechanism can suppress the risk of over-oxidation that is sometimes present in traditional catalytic systems. nih.gov While specific data for this compound is not extensively reported, the successful application of mechanochemistry to other aliphatic thiols suggests its high potential for the efficient and environmentally friendly synthesis of this compound. nih.govacs.org

Catalytic Synthesis Routes

Catalytic methods are at the forefront of modern synthetic chemistry due to their efficiency and potential for greener processes. The use of catalysts in the synthesis of this compound allows for the use of milder oxidants, such as molecular oxygen from the air, under less harsh conditions.

Aerobic oxidation, which utilizes oxygen from the air as the terminal oxidant, is an environmentally benign and cost-effective method for disulfide synthesis. The effectiveness of this approach is highly dependent on the catalyst used.

Iodine: Molecular iodine has been effectively used as a catalyst for the aerobic oxidation of thiols to disulfides. researchgate.net This method is attractive due to the low cost and low toxicity of the catalyst.

Samarium Clusters: Inorganic lanthanide clusters, such as the samarium-oxo/hydroxy cluster ([Sm6O(OH)8(H2O)24]I8(H2O)8), have emerged as highly efficient and recyclable catalysts for the aerobic oxidation of thiols. researchgate.netmdpi.com This catalyst has demonstrated excellent chemoselectivity, preventing the formation of over-oxidized by-products. mdpi.comorganic-chemistry.org Dodecane-1-thiol has been used as a model substrate to optimize the reaction conditions for this catalytic system. mdpi.com

The following table summarizes the reaction conditions for the Samarium-Oxo/Hydroxy Cluster (Sm-OC) catalyzed aerobic oxidation of dodecane-1-thiol.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1EtOAc7016>99

Photocatalytic Systems for Oxidative Coupling

The synthesis of this compound from 1-dodecanethiol (B93513) can be achieved through photocatalytic oxidative coupling, a method that utilizes light energy to drive the reaction, often under mild and environmentally friendly conditions. This process typically involves the aerobic oxidation of thiols, using molecular oxygen from the air as the terminal oxidant. Both heterogeneous and homogeneous photocatalytic systems have been developed for this transformation.

Heterogeneous Photocatalysis with Titanium Dioxide (TiO₂): Titanium dioxide (TiO₂), particularly in its anatase crystalline form, serves as a robust and recyclable heterogeneous photocatalyst for the oxidation of thiols. cjcatal.com The reaction can be initiated by visible light, even from green light-emitting diodes (LEDs), due to the formation of a surface complex between the thiol and the TiO₂. cjcatal.com This complex absorbs light at longer wavelengths than TiO₂ alone, enabling the use of visible light. The proposed mechanism involves the excitation of this surface complex, leading to the formation of a thiyl radical. Two thiyl radicals then combine to form the disulfide bond. researchgate.net Molecular oxygen acts as the electron and proton acceptor in this cycle. cjcatal.com The high specific surface area of the TiO₂ catalyst is crucial for achieving high photocatalytic activity. cjcatal.com This method is highly efficient and demonstrates excellent functional group tolerance. cjcatal.com

Homogeneous Photocatalysis with Eosin Y: Organic dyes, such as Eosin Y, function as effective homogeneous metal-free photocatalysts for the aerobic oxidation of thiols under visible light. rsc.org The mechanism proceeds via a photoredox cycle. First, the Eosin Y catalyst absorbs visible light and is promoted to an excited state (EY*). This excited state is a potent single-electron oxidant. It oxidizes the thiol (R-SH) to a thiyl radical (R-S•) via a single electron transfer (SET) process. rsc.orgrsc.org Subsequently, two thiyl radicals dimerize to form the desired disulfide (RSSR). The reduced catalyst is regenerated by transferring an electron to molecular oxygen, which is present in the reaction medium, completing the catalytic cycle. rsc.org This approach is noted for its mild reaction conditions and fast reaction times. tue.nl

Below is a table summarizing representative photocatalytic systems for the oxidative coupling of thiols.

PhotocatalystCatalyst TypeLight SourceOxidantKey Mechanistic StepAdvantages
Titanium Dioxide (TiO₂)HeterogeneousVisible Light (e.g., Green LEDs)Air / O₂Formation of Thiol-TiO₂ Surface ComplexCatalyst is stable, reusable, and easily separated. cjcatal.comtue.nl
Eosin YHomogeneousVisible Light (e.g., Green Light)Air / O₂Single Electron Transfer (SET) from ThiolMetal-free, operates under mild, biocompatible conditions. rsc.orgtue.nl

Environmentally Benign Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods that minimize waste, avoid hazardous substances, and reduce energy consumption. The synthesis of this compound is amenable to several such "green" approaches that align with these principles.

The synthesis of this compound can be designed to adhere to several key principles of green chemistry. mobt3ath.com

Use of Safer Solvents and Auxiliaries: A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. The oxidation of thiols to disulfides can be performed in environmentally benign media such as water or bio-based solvents like ethyl lactate. mobt3ath.comrsc.orgresearchgate.net Reactions in aqueous micelles have also been developed, providing a miniature reaction site that facilitates the transformation while using water as the bulk solvent. rsc.org In some cases, solvent-free conditions can be achieved, representing an ideal green alternative. organic-chemistry.org

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones as they reduce the amount of chemical waste generated. The synthesis of disulfides can be achieved using only a catalytic amount of an iodide ion (e.g., from sodium iodide) in the presence of a green oxidant. organic-chemistry.orgresearchgate.net This avoids the use of large quantities of often toxic and heavy-metal-based oxidizing agents.

Use of Benign Oxidants: The ideal oxidant in green chemistry is molecular oxygen, typically from the air, as its only byproduct is water. Many modern methods for disulfide synthesis, including photocatalytic and sonication-assisted approaches, successfully employ air as the terminal oxidant. cjcatal.comrsc.org Another green alternative is hydrogen peroxide (H₂O₂), which also yields only water as a byproduct and can be used in catalytic systems for efficient thiol oxidation. organic-chemistry.orgresearchgate.net

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure contribute to energy efficiency. Photocatalytic methods that harness visible light are a prime example of this principle. cjcatal.comtue.nl Additionally, techniques like sonication can markedly accelerate reactions at room temperature, avoiding the need for heating and thus saving energy. rsc.org

The following table details various green approaches for the synthesis of disulfides.

Green PrincipleMethodologyReagents/ConditionsAdvantages
Safer SolventsAqueous Micellar SynthesisWater with sugar-based surfactant (e.g., AGA8)Avoids organic solvents; mild conditions. rsc.org
Benign OxidantsCatalytic OxidationH₂O₂ with catalytic NaIWater is the only byproduct; avoids stoichiometric heavy metals. organic-chemistry.orgresearchgate.net
Energy EfficiencySonication-assisted OxidationEt₃N, DMF, Air, UltrasoundRapid reaction at room temperature; avoids heating. rsc.org
CatalysisElectrochemical OxidationContinuous-flow microreactor, water as oxygen sourceHigh selectivity governed by applied potential; avoids chemical oxidants. rsc.orgresearchgate.net

Formation of this compound as a By-product

This compound is not only a target for synthesis but also frequently appears as an undesired by-product in various applications involving its precursor, 1-dodecanethiol. The thiol group (-SH) is susceptible to oxidation, readily forming a disulfide bond (-S-S-) under ambient conditions, particularly in the presence of oxygen, light, or trace metal catalysts. osti.gov

One of the most prominent examples of unwanted this compound formation occurs in the field of surface science, specifically in the preparation and use of self-assembled monolayers (SAMs). 1-Dodecanethiol is widely used to form well-ordered SAMs on noble metal surfaces like gold (Au) and copper (Cu) for applications in electronics, sensors, and corrosion inhibition. osti.govresearchgate.net However, the gold-thiolate or copper-thiolate bond is susceptible to oxidation when exposed to ambient laboratory air and light. osti.govrsc.org This oxidative degradation can lead to the formation of other sulfur species, including the dimerization of the original thiol molecules to form this compound, which can desorb from the surface or disrupt the integrity and function of the monolayer. osti.gov

Similarly, during the surface functionalization of nanoparticles or other materials with 1-dodecanethiol, the formation of this compound can occur as a competing side reaction. nih.govmdpi.com This is particularly problematic in processes that aim to create a uniform coating of thiol molecules, as the formation of the disulfide depletes the active thiol reagent and can lead to impurities in the final product. The presence of this compound can interfere with the desired surface properties and the subsequent attachment of other molecules. nih.gov

Reaction Mechanisms of Didodecyl Disulfide

Oxidation Reactions of Disulfide Bonds

The sulfur atoms in didodecyl disulfide can be oxidized to various higher oxidation states. This process typically involves the sequential formation of thiosulfinates (sulfoxides) and thiosulfonates (sulfones).

Formation of Sulfoxides and Sulfones

The oxidation of disulfides is a stepwise process that can yield different products depending on the strength of the oxidizing agent and the reaction conditions. researchgate.net Vigorous oxidation can ultimately lead to the cleavage of the sulfur-sulfur bond, forming sulfonic acids. google.com

Step 1: Oxidation to Thiosulfinate (Sulfoxide functionality): The initial oxidation of a disulfide like this compound yields a thiosulfinate, which contains a sulfoxide (B87167) group (S=O). This is achieved using controlled oxidation with reagents like hydrogen peroxide (H₂O₂). organic-chemistry.org The reaction involves an electrophilic oxygen-transfer step to one of the sulfur atoms. nih.gov

Step 2: Further Oxidation to Thiosulfonate (Sulfone functionality): More potent oxidizing agents or harsher reaction conditions can further oxidize the thiosulfinate to a thiosulfonate. organic-chemistry.org This species contains a sulfone group (SO₂) and is more stable than the intermediate thiosulfinate. The use of strong oxidants like potassium permanganate (KMnO₄) can drive the reaction towards the sulfone product. researchgate.net

Selective oxidation to either the sulfoxide or sulfone can be challenging, as overoxidation is a common side reaction. researchgate.net The choice of oxidant and careful control of stoichiometry and temperature are crucial for achieving the desired product. organic-chemistry.org For instance, reagents like dimethyldioxirane (DMDO) can oxidize sulfides first to sulfoxides and subsequently to sulfones in consecutive steps. nih.gov

Table 1: Common Oxidizing Agents and Products

Oxidizing AgentPrimary ProductPotential Byproduct (Overoxidation)
Hydrogen Peroxide (H₂O₂)Didodecyl thiosulfinate (Sulfoxide)Didodecyl thiosulfonate (Sulfone)
Potassium Permanganate (KMnO₄)Didodecyl thiosulfonate (Sulfone)Dodecanesulfonic acid
Dimethyldioxirane (DMDO)Didodecyl thiosulfinate / Didodecyl thiosulfonateFurther oxidation products

Reduction Reactions of Disulfide Bonds

The disulfide bond is susceptible to cleavage by reducing agents, a fundamental reaction in biochemistry and organic synthesis. This reduction breaks the S-S bond and typically results in the formation of two thiol groups.

Formation of Dodecanethiol

The reduction of this compound cleaves the sulfur-sulfur bond to yield two molecules of dodecanethiol. This conversion is a classic redox reaction where the disulfide is reduced and the reducing agent is oxidized. libretexts.org The reaction mechanism often involves a nucleophilic substitution (Sɴ2) pathway, where a nucleophile from the reducing agent attacks one of the sulfur atoms. libretexts.orgcsic.es

Common reducing agents for this transformation include:

Thiol-based reductants: Reagents like dithiothreitol (DTT) and β-mercaptoethanol are widely used. The process occurs via thiol-disulfide exchange. libretexts.orgnih.gov

Hydride reagents: Stronger reducing agents such as sodium borohydride and lithium aluminum hydride can also effectively cleave the disulfide bond. digitellinc.com

Phosphines: Tertiary phosphines, like tributylphosphine, are effective and irreversible reductants. The mechanism involves a nucleophilic attack of the phosphorus atom on a sulfur atom, followed by hydrolysis to yield the corresponding phosphine oxide and two thiol molecules. csic.esnih.gov

Cleavage of Disulfide Bonds in Aqueous Solutions Under Tensile Stress

The application of mechanical force can significantly alter the reaction pathways for disulfide bond cleavage, a field known as mechanochemistry. uni-heidelberg.de When a disulfide bond within a molecule is subjected to tensile stress in an aqueous solution, the activation energy for its cleavage can be lowered, leading to distinct reaction mechanisms that are not prevalent under thermal conditions alone. ub.edunih.gov

Simulations on model disulfides in alkaline aqueous solutions have revealed several force-dependent cleavage pathways:

Sɴ2 Attack by Hydroxide: At low to moderate forces, the preferred pathway is a bimolecular nucleophilic substitution (Sɴ2) where a hydroxide ion (OH⁻) from the solution attacks one of the sulfur atoms. ub.edu

Unimolecular Bond Rupture: As the applied force increases (to the nanonewton range), the reaction mechanism can shift. ub.edu

At approximately 2 nN, unimolecular C-S bond rupture becomes competitive with the Sɴ2 pathway. ub.edu

At even higher forces (e.g., 2.5 nN), the C-S bond scission can become nearly barrierless, while direct S-S bond cleavage still presents a significant energy barrier. ub.edu

This demonstrates that mechanical force is not just a catalyst but can fundamentally change the preferred reaction mechanism, highlighting the complex interplay between mechanical stress and chemical reactivity. ub.edu

Table 2: Force-Dependent Cleavage Mechanisms of Disulfide Bonds

Applied Force LevelDominant Reaction MechanismDescription
Low to ModerateBimolecular Sɴ2 AttackA hydroxide ion nucleophilically attacks a sulfur atom. ub.edu
High (~2 nN)Competition between Sɴ2 and Unimolecular C-S ruptureDirect cleavage of the carbon-sulfur bond becomes a viable pathway. ub.edu
Very High (>2 nN)Unimolecular C-S RuptureCleavage of the carbon-sulfur bond becomes the favored, low-barrier pathway. ub.edu

Nucleophilic Participation of Disulfide Bonds

While disulfide bonds are typically considered electrophilic, reacting with nucleophiles, they can also function as nucleophiles under certain conditions. digitellinc.comyoutube.com This nucleophilicity is enhanced when the disulfide bond is held in close proximity to an electrophilic center within the same molecule, a phenomenon facilitated by through-space interactions. digitellinc.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonds and interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. uni-muenchen.de This analysis allows for the investigation of intramolecular and intermolecular charge transfer, hyperconjugation, and the energetic stabilization arising from these interactions. researchgate.net

Sigma (σ) Bonds: The analysis would define the C-S and S-S sigma bonds, detailing their composition in terms of the natural hybrid orbitals from the constituent atoms.

Lone Pairs (LP): Crucially, it would identify the lone pair orbitals on the two sulfur atoms. These lone pairs are key to the reactivity of disulfides, acting as endogenous electron donors.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled "donor" orbitals (like the sulfur lone pairs) and empty "acceptor" orbitals (like the antibonding σ* orbitals of adjacent bonds). uni-muenchen.de For this compound, the most significant of these delocalization interactions would likely be the interaction between a lone pair on one sulfur atom (LP S1) and the antibonding orbital of the sulfur-sulfur sigma bond (σ* S1-S2). This interaction, often denoted as LP(S) → σ*(S-S), represents a hyperconjugative effect that stabilizes the molecule but also indicates the electronic pathway for reactions at the disulfide bond. The energetic stabilization of these interactions is quantified using second-order perturbation theory. nih.gov

By quantifying these interactions, NBO analysis provides insight into the nucleophilic and electrophilic character of the sulfur atoms, explaining their susceptibility to attack in reactions like thiol-disulfide exchange. researchgate.net

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction for compounds like this compound, involving the reaction of a thiol (R'-SH) with a disulfide bond (R-S-S-R). This process is effectively a series of SN2-type nucleophilic substitution reactions where sulfur atoms act as the nucleophile, electrophile, and leaving group. rsc.org The key reactive species from the attacking thiol is the thiolate anion (R'-S⁻), which is a much stronger nucleophile than its protonated thiol form. nih.govresearchgate.net

Electrochemical Conditions for Exchange Processes

Thiol-disulfide exchange reactions can be effectively promoted using electricity. researchgate.net Electrochemical methods, particularly indirect electrolysis, offer an environmentally favorable and energy-efficient approach to facilitate these exchanges, often leading to the formation of unsymmetrical disulfides. urfu.ru

Studies on model systems, such as the reaction between 1-propanethiol and phenyl disulfide, have demonstrated the viability of this approach. researchgate.net Key aspects of electrochemical conditions include:

Electrolysis: Performing the reaction in an electrochemical cell can drive the exchange process. Using an undivided cell is often advantageous as it can increase the yield of the desired unsymmetrical disulfide product by allowing for the simultaneous reduction of homodimers at the cathode. semanticscholar.org

Anodic Overvoltage: Redox mediators are often employed to reduce the anodic overvoltage required for thiol oxidation, making the process more efficient. researchgate.net

Mechanism: In an undivided cell, a combination of radical and ionic processes can occur. The redox mediator can facilitate the formation of thiyl radicals or participate in an ionic mechanism, both of which contribute to the effective accumulation of the target unsymmetrical disulfide. semanticscholar.org

These principles are applicable to the thiol-disulfide exchange reactions of this compound, allowing for controlled synthesis of unsymmetrical disulfides under electrochemical conditions.

Redox Mediators in Thiol-Disulfide Exchange

Redox mediators are compounds that can initiate and promote the thiol-disulfide exchange process under electrochemical conditions by facilitating electron transfer. urfu.ru A variety of organic compounds have been studied for this purpose and can be broadly classified into two categories based on their mechanism of action:

Electron Transfer (ET) Mediators: These include compounds like substituted amines and arylphosphines. They function by directly transferring electrons to facilitate the redox process.

Hydrogen Atom Transfer (HAT) Agents: This group is represented by sterically hindered compounds such as substituted o- and p-aminophenols and catechols. urfu.ru

Research has identified 4-Amino-2,6-diphenylphenol as a particularly effective HAT redox mediator, capable of reducing the anodic overvoltage of thiol oxidation by a significant 1.20 V. researchgate.net The use of such mediators in indirect electrolysis can lead to high yields (up to 97%) of unsymmetrical arylalkyl disulfides. researchgate.net

Table 1: Examples of Redox Mediators for Thiol-Disulfide Exchange urfu.ruresearchgate.net
Mediator TypeCompound ClassSpecific Examples
Electron Transfer (ET)ArylphosphinesTriphenylphosphine, 1,2-Bis(diphenylphosphino)benzene
Electron Transfer (ET)Substituted AminesTri-p-bromophenylamine
Hydrogen Atom Transfer (HAT)Substituted p-Aminophenols4-Amino-2,6-diphenylphenol, 2-Amino-4-chloro-6-nitrophenol
Hydrogen Atom Transfer (HAT)Catechols3,5-Di-tert-butylcatechol

Disulfide Reactivity in Relation to Structural and Environmental Factors

The reactivity of the disulfide bond is not intrinsic but is significantly influenced by the molecule's structure and the surrounding chemical environment.

Impact of Ring Strain on Reactivity

While this compound is an acyclic (linear) disulfide, understanding the effect of ring strain provides a crucial context for its reactivity. Computational and experimental studies have shown that cyclic disulfides exhibit markedly different reactivity compared to their linear counterparts.

The rate of thiol-disulfide exchange is dramatically enhanced in strained ring systems. For example, the five-membered cyclic disulfide in 1,2-dithiolane reacts approximately 600 times faster than the six-membered ring in 1,2-dithiane. This rate enhancement is attributed to the relief of torsional and angular strain in the five-membered ring upon forming the trigonal bipyramidal transition state of the SN2 reaction.

As an acyclic disulfide, this compound lacks this ring strain. Therefore, its disulfide bond is expected to be significantly less reactive in thiol-disulfide exchange reactions than strained cyclic disulfides. Its reactivity would be more comparable to other linear disulfides.

Table 2: Relative Reactivity of Disulfides in Thiol-Disulfide Exchange
Disulfide StructureRelative ReactivityPrimary Factor
Acyclic (e.g., this compound)BaselineMinimal steric hindrance, no ring strain
Six-membered ring (e.g., 1,2-dithiane)LowRelatively strain-free chair conformation
Five-membered ring (e.g., 1,2-dithiolane)High (~600x higher than 6-membered)Significant ring strain relief in transition state

pH and Environmental Sensitivity of Disulfide Reactions

The kinetics of thiol-disulfide exchange reactions are highly dependent on the pH of the environment. nih.gov The reaction rate generally increases significantly under neutral to alkaline conditions. nih.gov This is because the nucleophile in the reaction is the thiolate anion (RS⁻), not the protonated thiol (RSH). researchgate.net

The concentration of the highly reactive thiolate anion is determined by the pKa of the corresponding thiol and the pH of the solution, according to the Henderson-Hasselbalch equation. As the pH increases above the thiol's pKa, the concentration of the thiolate species rises, leading to an accelerated reaction rate. nih.gov For instance, many protein-related thiol-disulfide interchange reactions show increased rates at alkaline pH levels. semanticscholar.org

Diselenide Analogues and Their Reaction Mechanisms

The diselenide analogue of this compound is didodecyl diselenide, a compound where the two sulfur atoms of the disulfide bridge are replaced by selenium atoms (Se-Se). This substitution has significant implications for the compound's reactivity and the mechanisms of its reactions, primarily due to the inherent differences between selenium and sulfur.

Didodecyl diselenide is an organoselenium compound with the molecular formula C24H50Se2. smolecule.com The Se-Se bond is longer and weaker than the S-S bond in its disulfide counterpart. This lower bond energy makes the diselenide bond more susceptible to cleavage under various conditions, including in redox environments. nih.gov

Comparative Reactivity and Mechanisms:

The reaction mechanisms of dialkyl diselenides, such as didodecyl diselenide, often parallel those of disulfides but with enhanced reactivity. Selenium is generally a stronger nucleophile than sulfur, and selenolates are more acidic and exist predominantly in their anionic form at physiological pH. mdpi.com

Nucleophilic Reactions: The synthesis of dialkyl diselenides typically involves nucleophilic substitution reactions. A common method is the reaction of an alkyl halide (like bromododecane) with a diselenide dianion (Se₂²⁻), often generated in situ by reducing elemental selenium with an agent like sodium borohydride. acs.orgnih.gov This process involves the nucleophilic attack of the selenide species on the alkyl halide. researchgate.net

Oxidation: Similar to this compound, didodecyl diselenide can be oxidized. The reaction proceeds to form selenoxides or selenones, which are valuable intermediates in organic synthesis. smolecule.com The diselenide bond is more sensitive to oxidation by agents like hydrogen peroxide (H₂O₂) compared to the disulfide bond. nih.govnih.gov This heightened reactivity is attributed to the lower energy of the Se-Se bond. nih.gov

Reduction: The reduction of didodecyl diselenide cleaves the Se-Se bond to yield dodecylselenol. smolecule.com This reaction is more readily achieved than the reduction of disulfides. For instance, diselenide bonds are more sensitive to reduction by glutathione (B108866) (GSH) than disulfide bonds. nih.gov The general mechanism for the reduction of a diselenide by a thiol like dithiothreitol (DTT) is a two-step redox equilibrium, analogous to disulfide reduction. mdpi.com

Radical Reactions: Under certain conditions, such as elevated temperatures, alkyl selenols can undergo addition reactions across carbon-carbon double bonds (analogous to thiol-ene reactions). This process can proceed via a radical pathway, leading to the concurrent formation of the corresponding dialkyl diselenide, like didodecyl diselenide. rsc.org The ability of diselenides to act as effective carbon-radical capturing agents is notably high. nih.gov

Anion Exchange Reactions: In materials science, didodecyl diselenide can serve as a selenium source in the synthesis of metal selenide nanocrystals. At high temperatures, it can react at the surface of existing nanoparticles (e.g., copper sulfide), providing a Se²⁻ source that drives anion exchange. semanticscholar.org

The enhanced reactivity of diselenides compared to their disulfide analogues is a key theme in their reaction mechanisms. The lower bond energy and higher nucleophilicity of selenium make didodecyl diselenide and related compounds more dynamic in redox-responsive systems and valuable in specific synthetic applications where milder reaction conditions are required. nih.govmdpi.com

Interactive Data Table: Comparative Properties of Disulfide vs. Diselenide Bonds

PropertyDisulfide (S-S)Diselenide (Se-Se)Significance
Bond Energy HigherLower nih.govSe-Se bonds are more easily cleaved, leading to higher reactivity.
Nucleophilicity GoodStronger mdpi.comSelenium compounds often react faster in nucleophilic substitution reactions.
Redox Sensitivity ResponsiveMore Sensitive nih.govnih.govDiselenides react more readily with both reducing (e.g., GSH) and oxidizing (e.g., H₂O₂) agents.
pKa of R-XH Higher (R-SH)Lower (R-SeH) mdpi.comSelenols are more likely to be deprotonated at physiological pH, enhancing nucleophilicity.

Advanced Applications and Research Domains of Didodecyl Disulfide

Biological Research and Biomedical Applications

Antimicrobial Activity

Studies suggest that Didodecyl disulfide (DDS) possesses antimicrobial activity against a range of bacteria and fungi. smolecule.com This inherent property positions DDS as a potential candidate for the development of novel disinfectants and antimicrobial agents. smolecule.com While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for DDS against various microbial strains were not detailed in the reviewed literature, its general antimicrobial potential has been noted.

Cell Culture Studies

This compound finds application in cell culture studies, where it is incorporated into serum-free media. smolecule.com Its inclusion has been observed to enhance cell attachment and proliferation, particularly benefiting anchorage-dependent cell types. smolecule.com The precise mechanisms by which DDS influences cellular behavior in these contexts are areas of ongoing research.

Drug Delivery Systems

This compound is being explored for its potential as a carrier in drug delivery systems. smolecule.com Its capacity for self-assembly and its biocompatible nature make it a promising candidate for targeted delivery of therapeutic agents to specific cells or tissues. smolecule.com More broadly, disulfide bonds are a key feature in the design of redox-responsive drug delivery systems, often engineered to target the high glutathione (B108866) (GSH) levels characteristic of tumor microenvironments, thereby facilitating controlled drug release. frontiersin.orgnih.govnih.govnsf.govmdpi.comd-nb.inforesearchgate.netacs.org Research into disulfide-modified mesoporous silica (B1680970) nanoparticles and polyurethane nanoparticles, for example, highlights their utility in encapsulating and releasing drugs in response to cellular redox conditions. frontiersin.orgnsf.govmdpi.com

Interaction with Biological Macromolecules (e.g., Proteins)

The mechanism of action for this compound is understood to involve the formation and cleavage of disulfide bonds. These bonds are fundamental to maintaining the structural integrity and proper folding of proteins and other biological macromolecules. researchgate.netcreative-proteomics.comnih.gov Enzymes such as Protein Disulfide Isomerase (PDI) play critical roles in catalyzing the formation, rearrangement, and cleavage of these crucial bonds within proteins. researchgate.net The ability of DDS to participate in these redox reactions underscores its potential interactions with biological systems at a molecular level.

Potential in Pharmaceutical Formulations

This compound exhibits potential as an antimicrobial agent and a preservative, particularly within cosmetic formulations. smolecule.com The broader field of pharmaceutical formulation development is increasingly leveraging advanced computational approaches, including machine learning (ML), to accelerate the design and optimization of formulations by predicting critical properties such as solubility, viscosity, and stability. schrodinger.com While specific research detailing DDS as a component in pharmaceutical formulations was not extensively found, its inherent properties suggest avenues for exploration.

Lubrication and Tribological Studies

This compound, particularly in its symmetrical (DDDS) and unsymmetrical (e.g., DDODS) forms, has demonstrated significant utility as an extreme pressure (EP) and anti-wear (AW) additive in lubricants. researchgate.netresearchgate.net Organo-disulfides like DDDS are recognized for providing excellent EP and AW properties, offering a less corrosive alternative compared to traditional high-sulfur lubricant additives. researchgate.netresearchgate.net

The efficacy of DDDS as an EP additive is attributed to its ability to form protective sulfur-based tribofilms on metal surfaces under high-stress conditions. researchgate.netresearchgate.net These films, often involving the formation of iron sulfide (B99878) (FeS), enhance the load-carrying capacity of the lubricant. researchgate.net Di-tert-dodecyl disulfide (DTDD) is also noted for its application as an EP additive, contributing to improved thermal stability and anti-wear characteristics in various lubricant systems.

Table 1: Extreme Pressure (EP) Performance of this compound Derivatives

Additive TypeBase Oil TypeEP Performance MetricValueReference
Symmetrical this compound (DDDS)Paraffin (B1166041) Oil/Olein OilEP Performance160 kg researchgate.netresearchgate.net
Unsymmetrical Dodecyl Octyl Disulfide (DDODS)Naphthenic Base Oil (NBO)EP Value1961 N researchgate.netresearchgate.net
Unsymmetrical Dodecyl Octyl Disulfide (DDODS)Naphthenic Base Oil (NBO)Wear Scar Diameter (WSA)9 mm² researchgate.netresearchgate.net

Compound List

this compound

Diallyl disulfide

Diallyl trisulfide

Dodecanethiol

Dodecyl octyl disulfide

Dibenzyl disulfide

Dioctyl disulfide

Dithiothreitol

Glutathione

Mesoporous silica nanoparticles

Polyurethane nanoparticles

Doxorubicin

Cisplatin

Fluconazole

Amphotericin B

Zinc dialkyl dithiophosphate (B1263838)

Medium chain chlorinated paraffin

Kinetic Studies of Surface Reactions under Boundary Lubrication

In the realm of boundary lubrication, where direct surface-to-surface contact occurs between asperities, the chemical reactions of lubricant additives are critical for wear protection. Kinetic studies have investigated the reactivity of sulfur compounds, including this compound, on metal surfaces under these conditions. Research indicates that among various sulfur compounds tested, this compound exhibits lower reactivity compared to elementary sulfur and dibenzyl disulfide researchgate.nettandfonline.comtandfonline.comresearchgate.net. This suggests that its mechanism of action might not solely rely on rapid surface reaction kinetics for forming protective tribofilms, but potentially on other surface interactions or a more dynamic process tandfonline.comtandfonline.comresearchgate.net. Studies have proposed that a dynamic model, rather than a static one, is more appropriate for understanding the functioning of the lubricant film when using this compound tandfonline.comtandfonline.comresearchgate.net. The reaction of this compound with iron surfaces is not as readily quantifiable for kinetic analysis unless paired with a more reactive sulfur compound tandfonline.com.

Corrosion Inhibition

This compound and related disulfide compounds have demonstrated potential as corrosion inhibitors, particularly for mild steel and copper in acidic environments. Their effectiveness is attributed to their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

The primary mechanism by which this compound likely inhibits corrosion is through adsorption onto the metal surface mdpi.com. This adsorption can occur via physical interactions, such as van der Waals forces, or chemical interactions, including chemisorption, where heteroatoms like sulfur form coordinate bonds with metal atoms mdpi.comresearchcommons.orgmdpi.com. The long, hydrophobic dodecyl chains contribute to forming a dense protective layer by increasing surface coverage and blocking active sites mdpi.commdpi.comnih.gov. Studies on similar organic inhibitors suggest that adsorption often follows the Langmuir isotherm model, indicating monolayer formation mdpi.comnih.govrsc.orgbioline.org.br. The presence of sulfur atoms in this compound is crucial, as these heteroatoms are known to enhance adsorption on metal surfaces due to their lone pair electrons mdpi.comnih.gov. Molecular dynamics simulations of related surfactants have shown a tendency for molecules to adopt a flat or parallel disposition on metal surfaces, maximizing the protective area nih.gov.

The corrosion inhibition performance of this compound can be significantly enhanced through synergistic effects when used in conjunction with co-inhibitors, such as potassium iodide (KI) nih.govrsc.orgbioline.org.brnih.govfrontiersin.orgresearchgate.netnih.govinfona.pl. Iodide ions (I⁻) are known to adsorb onto metal surfaces, creating an electrostatically favorable environment that promotes the adsorption of organic molecules like this compound nih.govrsc.orgbioline.org.brnih.govresearchgate.netnih.govinfona.pl. This combined action leads to a more robust and comprehensive protective film, resulting in substantially higher inhibition efficiencies than either component would achieve alone nih.govrsc.orgbioline.org.brfrontiersin.orgresearchgate.netnih.govinfona.pl. For instance, a gemini (B1671429) surfactant with dodecyl chains, structurally similar to this compound, showed a synergistic enhancement in inhibition efficiency when mixed with KI, reaching up to 96.9% nih.gov.

Electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are vital for quantifying the corrosion inhibition efficiency of compounds like this compound. These methods provide insights into the electrochemical reactions occurring at the metal-solution interface. Studies on similar disulfide derivatives have reported high inhibition efficiencies, with some reaching above 90% when tested at specific concentrations using these techniques nih.gov. For example, formamidine-based thiuram disulfides exhibited inhibition efficiencies up to 98.60% via PDP/LPR/EIS measurements nih.gov. Electrochemical impedance spectroscopy typically reveals an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) in the presence of effective inhibitors, indicating the formation of a protective film that hinders charge transfer processes involved in corrosion mdpi.comrsc.orgresearchgate.net.

Table 1: Representative Corrosion Inhibition Efficiencies of Disulfide-Related Compounds

Compound Class/ExampleTest MediumConcentration (ppm/mM)Inhibition Efficiency (%)Technique(s) UsedCitation
Formamidine-based Thiuram Disulfides (DS1)Acidic Medium1.00 mM98.60PDP/LPR/EIS nih.gov
Gemini Surfactant (Dodecyl chains)3.5% NaCl2.5 × 10⁻³ mM + 10 mM KI96.9Weight loss, PDP, EIS nih.gov
SDS + KIHydrochloric acidNot specified~96Electrochemical rsc.orgresearchgate.net
Achillea santolina extract + KI1.0 M HClNot specifiedImproved to >90ML, PP, EFM, EIS infona.pl

Note: "SDS" refers to Sodium dodecyl sulfonate.

The effectiveness of this compound as a corrosion inhibitor is significantly influenced by its concentration in the corrosive medium and the operating temperature. Generally, increasing the concentration of the inhibitor leads to a higher surface coverage and, consequently, an enhanced inhibition efficiency nih.govnih.govfrontiersin.orginfona.plresearchgate.netmdpi.comutp.edu.my. This is because more inhibitor molecules are available to adsorb onto the metal surface, blocking a larger proportion of active corrosion sites nih.govresearchgate.netmdpi.comutp.edu.mymdpi.com.

The effect of temperature on inhibition efficiency is more complex. In many cases, an increase in temperature leads to a decrease in inhibition efficiency nih.govnih.govresearchgate.netmdpi.comutp.edu.my. This phenomenon is often attributed to the increased kinetic energy of the corrosive species and the potential desorption of inhibitor molecules from the metal surface at higher temperatures, which can weaken the protective film bioline.org.brmdpi.comutp.edu.my. However, in some instances, particularly when chemisorption is dominant, increased temperature can initially favor adsorption due to overcoming activation energy barriers, though excessive heat can still lead to desorption nih.govbioline.org.br. For example, one study noted that while efficiency generally decreased with temperature, synergistic effects with co-inhibitors could help maintain high inhibition even at elevated temperatures bioline.org.br.

Table 2: Influence of Concentration and Temperature on Corrosion Inhibition Efficiency (General Trends)

FactorTrend in Inhibition EfficiencyExplanationCitations
ConcentrationIncreasesHigher surface coverage, more active sites blocked nih.govnih.govfrontiersin.orginfona.plresearchgate.netmdpi.comutp.edu.my
TemperatureGenerally DecreasesIncreased desorption of inhibitor molecules, enhanced corrosive species activity nih.govnih.govresearchgate.netmdpi.comutp.edu.my
TemperatureCan Increase (initially)Favors chemisorption (specific conditions) nih.govbioline.org.br

Table of Compounds Mentioned:

this compound

Elementary sulfur

Dibenzyl disulfide

Chlorine compounds

Potassium Iodide (KI)

Sodium dodecyl sulfonate (SDS)

Achillea santolina extract (ASE)

Nypa fruticans' wurmb extract

Poly(diallylammonium chloride)-based cyclocopolymer (CCP)

2,2′-Dithiosalicylic acid (DSA)

2-aminophenyl disulfide (APD)

2,2-dibenzamidodiphenyl disulfide (DPD)

Zinc dialkyl dithiphosphate (ZDDP)

Polyisobutylene

Maleic anhydride (B1165640)

Maleic acid

Fumaric acid

Itaconic acid

Hydrazine

Carbon disulfide

Tall oil fatty acids

Oleic acid

Linoleic acid

Quaternary ammonium (B1175870) salt (Q-22)

Thiazolidinediones (MeOTZD, MeTZD)

Ethanolamine

Formamidine-based thiuram disulfides (DS1, DS2, DS3, DS4)

Iodine

Dithiocarbamate salts

Quantum Chemical Calculations and Molecular Dynamics Simulations

The intricate behavior of molecules like this compound, particularly concerning their electronic structure, reactivity, and intermolecular interactions, is often elucidated through advanced computational techniques. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the fundamental electronic properties, including bond dissociation energies (BDEs) and the propensity for radical formation from the disulfide bond frontiersin.org. These calculations provide insights into the energetic barriers and pathways governing chemical transformations.

Molecular Dynamics (MD) simulations complement these quantum mechanical approaches by simulating the time-dependent behavior of molecular systems. For disulfide-containing materials, MD simulations are used to analyze chain mobility, conformational changes, and the probability of sulfenyl radicals encountering other disulfide bonds, which is crucial for understanding dynamic processes like self-healing in polymers frontiersin.orgtsukuba.ac.jp. Furthermore, computational methods, including QM/MM (Quantum Mechanics/Molecular Mechanics) and MD, are utilized to investigate the interfacial behavior and reactivity of organic compounds, such as those found on sulfide semiconductor surfaces, in processes like photocatalytic degradation of pollutants rsc.org. These simulations help in understanding adsorption mechanisms and predicting the performance of materials in various environments tsukuba.ac.jprsc.org.

Environmental Studies

This compound serves as a valuable model compound in environmental research, particularly for understanding the behavior of hydrophobic organic contaminants (HOCs) in various environmental matrices smolecule.com. Its structure, featuring two long, nonpolar dodecyl chains, effectively mimics the hydrophobic characteristics of many persistent organic pollutants found in soil and water.

As a model compound, DDS allows researchers to study key environmental processes that govern the fate and transport of HOCs. These include:

Sorption and Partitioning: The hydrophobic nature of DDS facilitates its study in sorption processes onto environmental matrices like soil organic matter or engineered sorbent materials smolecule.comresearchgate.net. Researchers can investigate how compounds with similar hydrophobicity partition between aqueous and solid phases, providing insights into contaminant sequestration and bioavailability.

Transport Mechanisms: Understanding how HOCs move through groundwater systems is critical for assessing contamination risks. DDS can be used to model facilitated transport, where contaminants associate with mobile colloidal particles, potentially altering their mobility compared to predictions based solely on aqueous solubility epa.gov. The long alkyl chains of DDS are representative of the lipophilic portions of many HOCs, making it suitable for studying these interactions.

Degradation Pathways: While not its primary use in this context, its behavior under various environmental conditions can offer clues about the stability and potential degradation pathways of similar long-chain hydrophobic molecules.

Organic Synthesis Intermediate

This compound functions as a versatile intermediate in organic synthesis, primarily due to the reactivity of its disulfide bond. It serves as a precursor for the synthesis of a variety of other sulfur-containing compounds and can be incorporated into more complex molecular structures.

The disulfide linkage in DDS can be readily manipulated through redox reactions.

Reduction to Thiols: DDS can be reduced to its corresponding thiol, didodecanethiol (CH₃(CH₂)₁₁SH), using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or other metal hydrides smolecule.com. This transformation is significant for accessing thiol functionalities, which are important in many organic syntheses and biological contexts.

Oxidation: Under appropriate conditions, the disulfide bond can be oxidized to form higher oxidation states of sulfur, such as sulfoxides or sulfones smolecule.com. These oxidation products represent a class of organosulfur compounds with distinct chemical properties and potential applications.

Synthesis of Disulfides: DDS itself can be synthesized from dodecanethiol through oxidative coupling reactions, often facilitated by specific reagents or catalysts smolecule.comrsc.org. This highlights its place within the broader chemistry of disulfide formation.

This compound has been employed as a reagent for the regioselective functionalization of indole (B1671886) derivatives, specifically for sulfenylation reactions. In these reactions, DDS acts as a source of the dodecylthio (-S(CH₂)₁₁CH₃) group, which is introduced onto the indole ring.

A notable application is the sulfenylation at the C2 position of N-tosylindoles. Studies have shown that using this compound as the sulfenylating agent, in conjunction with appropriate reaction conditions (e.g., using n-BuLi as a base), can yield 2-sulfenylated indoles mdpi.com. For instance, in one reported method, this compound afforded the desired 2-sulfenylated indole product in a yield of 72% mdpi.com. This contrasts with diphenyl disulfide, which under similar conditions yielded the corresponding product in 95% mdpi.com. While disulfides can be effective sulfenylating agents, it is noted that typically only half of the disulfide molecule is incorporated into the product researchgate.net.

Table 1: Comparison of Sulfenylation Yields at Indole C2 Position

Sulfenylating AgentYield of 2-Sulfenylated IndoleReference
This compound (4)72% mdpi.com
Diphenyl disulfide (7)95% mdpi.com

Computational and Theoretical Studies of Didodecyl Disulfide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. In the context of corrosion inhibition, DFT calculations are employed to understand how an inhibitor molecule interacts with a metal surface, predicting its adsorption strength, electronic distribution, and potential reaction pathways.

Elucidation of Adsorption Properties in Corrosion Inhibition

DFT calculations are crucial for determining the adsorption characteristics of Didodecyl disulfide on metal surfaces, such as steel or copper, which are commonly used in industrial applications. By calculating adsorption energies (E_ads), researchers can quantify the strength of the interaction between DDD molecules and the metal. More negative adsorption energies indicate stronger and more favorable adsorption, suggesting a greater potential for corrosion protection. These calculations often involve modeling the interaction of DDD with representative metal surfaces (e.g., Fe(110) or Cu(111)) to simulate the chemisorption and physisorption processes involved in forming a protective layer acs.orgresearchgate.netualberta.ca. The long alkyl chains of DDD are expected to contribute significantly to surface coverage and the formation of a hydrophobic barrier.

Illustrative Table 1: Typical DFT Parameters for Adsorption Properties

ParameterTypical Value Range (eV)Significance for this compound (DDD)Reference Type
Adsorption Energy (E_ads)-0.5 to -5.0Indicates the strength of DDD's interaction with the metal surface; more negative values suggest stronger adsorption, signifying a more stable protective film. acs.orgresearchgate.netualberta.ca
HOMO Energy-4.0 to -7.0Reflects the electron-donating ability of DDD; higher HOMO levels generally correlate with better adsorption due to increased electron density available for donation. acs.orgchemijournal.comnih.gov
LUMO Energy-1.0 to -3.0Indicates the electron-accepting ability of DDD. acs.orgchemijournal.comnih.gov
HOMO-LUMO Gap2.0 to 5.0A smaller gap suggests higher reactivity and potential for adsorption, as the molecule can more easily participate in charge transfer with the metal surface. acs.orgchemijournal.comnih.gov

Modeling of Reaction Mechanisms

DFT can be utilized to model potential reaction mechanisms relevant to corrosion inhibition. This includes understanding how DDD might interact with surface metal atoms, undergo surface-induced degradation, or participate in redox processes. For instance, studies on similar sulfur-containing compounds explore the cleavage of disulfide bonds or the formation of surface complexes nih.govresearchgate.net. By calculating activation energies for different reaction pathways, DFT can predict the stability of DDD on the metal surface under corrosive conditions and identify potential degradation products or intermediate species okayama-u.ac.jpresearchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-dependent perspective on the behavior of molecules, allowing researchers to observe the dynamic adsorption processes, conformational changes, and the formation of protective layers on metal surfaces. MD simulations are particularly useful for understanding the collective behavior of inhibitor molecules and their interactions in a more realistic, dynamic environment.

Adsorption Behavior and Inhibition Mechanism

Illustrative Table 2: Typical MD Simulation Outputs for Surface Behavior

ParameterTypical Output UnitSignificance for this compound (DDD)Reference Type
Surface Coverage (θ)% or FractionQuantifies the extent to which the metal surface is covered by DDD molecules, crucial for forming a continuous protective barrier that impedes corrosive agents. appliedmineralogy.comresearchgate.netsemanticscholar.org
Adsorption DensityMolecules/nm²Measures the number of DDD molecules per unit area on the surface, directly related to the packing efficiency and the density of the protective film. appliedmineralogy.comresearchgate.netsemanticscholar.org
Root Mean Square Deviation (RMSD)ÅTracks the structural stability and conformational changes of adsorbed DDD molecules over time during the simulation, indicating how well the molecules maintain their adsorbed state. frontiersin.orgsemanticscholar.org
Radial Distribution Function (RDF)DimensionlessDescribes the spatial arrangement and proximity of DDD molecules to each other and to the surface, providing information on the packing density, orientation, and potential ordering within the adsorbed layer. appliedmineralogy.comsemanticscholar.org
Interaction Energykcal/mol or kJ/molQuantifies the total energy of interaction between the DDD molecules and the metal surface, providing a measure of adsorption strength and stability. appliedmineralogy.comsemanticscholar.org

Surface Coverage and Orientation

MD simulations are particularly effective at determining the surface coverage and orientation of adsorbed inhibitor molecules. For this compound, these simulations can reveal how the long dodecyl chains arrange themselves on the metal surface – whether they lie flat, stand upright, or form a more complex layered structure. Understanding the orientation and packing density is critical, as it directly influences the effectiveness of the protective film in blocking corrosive species from reaching the metal surface nih.gov. High surface coverage and a well-ordered arrangement of DDD molecules are indicative of strong inhibition performance.

Compound List:

this compound

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure, bonding characteristics, and potential reaction pathways of molecules like this compound. DFT methods allow for the prediction of molecular geometries, bond energies, and vibrational frequencies, offering fundamental insights into the molecule's stability and reactivity. Studies on analogous disulfide and diselenide compounds have utilized DFT to explore the influence of molecular conformation and solvent polarity on electronic properties, such as bond strengths and dipole moments acs.org. These calculations can predict energy barriers for bond rotation or cleavage, which are crucial for understanding the dynamic behavior of the long alkyl chains and the disulfide linkage. Furthermore, QM calculations serve as a critical tool for interpreting experimental spectroscopic data, such as predicting chemical shifts for NMR spectroscopy or binding energies for XPS analysis, thereby bridging theoretical predictions with experimental observations cecam.org. Research employing DFT has also focused on understanding the lubricant properties of disulfide compounds and the behavior of dynamic covalent bonds in materials researchgate.netfrontiersin.org.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations provide a robust computational framework for exploring the conformational space and statistical thermodynamics of molecules, especially those with complex structures or numerous degrees of freedom. While specific MC studies focused solely on this compound are not extensively documented, the principles of MC simulations are broadly applicable to understanding the behavior of long-chain molecules and their self-assembly processes nih.govarxiv.orguw.edu.plusc.edu. MC methods are adept at sampling various molecular conformations and interactions, which can reveal preferred molecular arrangements, phase transitions, and the energetic landscape of a system. For this compound, MC simulations could be employed to investigate the conformational preferences of the dodecyl chains, the flexibility around the disulfide bond, and how these factors influence its packing, solubility, or interactions in different media. All-atom MC algorithms, which integrate effective sampling with rapid conformational equilibration, are particularly well-suited for analyzing such molecules usc.edu.

Spectroscopic Analysis and Computational Interpretation

The characterization of this compound often involves a combination of experimental spectroscopic techniques and computational interpretation to provide a comprehensive understanding of its structure and properties.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation and dynamic analysis of organic molecules. ¹H NMR spectroscopy has been employed to confirm the identity and purity of this compound, revealing characteristic signals corresponding to the terminal methyl groups, the methylene (B1212753) protons along the alkyl chains, and the protons adjacent to the sulfur atoms nih.govresearchgate.net. Computational methods, such as DFT, are instrumental in interpreting NMR spectra by predicting chemical shifts and coupling constants. These computational predictions can aid in assigning specific spectral signals to protons in different chemical environments and provide insights into molecular conformation and dynamics. For instance, studies on analogous diselenides have demonstrated that DFT calculations can explain temperature-dependent variations in NMR chemical shifts, linking them to rotational dynamics around the Se-Se bond and the sampling of various conformers acs.org. In broader chemical contexts, ¹³C NMR chemical shifts have been shown to be sensitive indicators of disulfide bond formation, allowing for the differentiation between reduced and oxidized cysteine residues in peptides researchgate.net. The synergy between experimental NMR data and computational predictions enhances the understanding of molecular structure and behavior.

Table 5.1: Representative ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (ppm)Notes
CH₃ (terminal)~0.88Typically observed as a triplet
CH₂ (alkyl chain)~1.20–1.45Observed as multiplets
CH₂ (adjacent to S)~2.68Typically observed as a triplet

Note: Values are approximate and based on literature data for this compound nih.govresearchgate.net. Specific shifts can vary depending on the solvent and experimental conditions.

XPS Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information, crucial for analyzing the surface chemistry of materials. XPS can be applied to study the presence and chemical state of this compound on various surfaces, such as in self-assembled monolayers or on treated substrates mdpi.com. The interpretation of XPS spectra is significantly enhanced by computational methods, particularly DFT, which can predict core-level binding energies for different chemical environments ku.dk. By comparing experimental XPS data with computationally derived binding energies, researchers can identify the specific chemical states of sulfur atoms within the disulfide linkage and correlate these with surface interactions or modifications cardiff.ac.uk. This integrated approach of experimental XPS and computational prediction allows for a more profound understanding of surface phenomena, including the formation of protective layers or the chemical behavior of molecules at interfaces mdpi.comcore.ac.uk.

TEM Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, structure, and size of materials at the nanoscale escholarship.org. While direct TEM studies focusing on the morphology of this compound itself, particularly with computational interpretation, are not widely reported, TEM is frequently employed to characterize materials where long-chain molecules like disulfides are incorporated, such as in nanoparticles, thin films, or self-assembled structures nih.govcore.ac.uk. Computational methods can complement TEM analysis by simulating expected images based on theoretical models of particle size, shape, or arrangement, thereby aiding in the interpretation of experimental TEM data. Such simulations can predict how molecules might pack or assemble, providing a theoretical basis for observed microstructures.

TGA-MS Analysis

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful hyphenated technique used to study the thermal decomposition of materials. TGA monitors changes in sample mass as a function of temperature, while MS identifies the volatile gaseous products released during decomposition researchgate.netmpg.deias.ac.in. This combination provides detailed insights into degradation pathways and the identity of decomposition products. Thermogravimetric analysis has been performed on this compound, offering information on its thermal stability and decomposition characteristics core.ac.uk. TGA-MS analysis can further identify the specific gaseous species released upon heating, such as fragments of the dodecyl chains or the disulfide bond itself. While specific computational studies predicting the TGA-MS profile of this compound are limited, computational chemistry can, in principle, be utilized to predict decomposition pathways and potential fragment masses, thereby assisting in the interpretation of experimental TGA-MS data.

Table 5.2: Representative TGA Data for this compound

Temperature Range (°C)Mass Loss (%)Potential Evolved Products (via MS)Notes
~200 - 350VariableHydrocarbons, Sulfur-containing speciesDecomposition of alkyl chains and the disulfide bond
>350Further lossSmaller volatile fragmentsComplete thermal decomposition

Note: Specific TGA data for this compound is limited in the available literature core.ac.uk. The table presents a generalized representation of expected decomposition behavior for a long-chain organic disulfide. Precise experimental data would be required for quantitative analysis.

Compound List:

this compound

Future Directions and Emerging Research Areas

Development of Novel Didodecyl Disulfide Derivatives

The synthesis of novel derivatives of this compound is a key area of future research, aiming to introduce new functionalities and enhance its properties for specific applications. researchgate.net By chemically modifying the this compound molecule, researchers can create a diverse library of compounds with tailored characteristics.

One promising approach is the introduction of functional groups to the alkyl chains. This can alter the molecule's polarity, reactivity, and self-assembly behavior. For example, incorporating hydrophilic moieties could lead to amphiphilic derivatives capable of forming unique supramolecular structures in aqueous environments. Conversely, the addition of reactive groups, such as alkynes or azides, would enable their participation in "click" chemistry reactions, facilitating the straightforward conjugation to other molecules or surfaces.

The development of unsymmetrical disulfides containing a dodecyl chain on one side and a different functional group on the other is another area of interest. nih.gov These asymmetrical molecules can offer unique interfacial properties and are valuable for creating well-defined surface compositions without the phase separation that can occur with mixtures of different thiols. nih.gov

Future research in this area will likely focus on:

Synthesis of stimuli-responsive derivatives: Incorporating moieties that respond to external stimuli such as light, pH, or temperature could lead to "smart" materials that change their properties on demand.

Development of chiral derivatives: The introduction of chirality could be explored for applications in enantioselective separations and asymmetric catalysis.

Creation of oligomeric and polymeric derivatives: Linking multiple this compound units together could result in new classes of polymers with unique mechanical and optical properties.

Table 1: Potential Novel this compound Derivatives and Their Applications
Derivative TypePotential Functional GroupPotential Application
AmphiphilicPoly(ethylene glycol) (PEG)Drug delivery, formation of micelles/vesicles
ClickableAzide or AlkyneBioconjugation, surface functionalization
Stimuli-responsiveAzobenzenePhoto-switchable materials
Chiral(R)- or (S)-2-hydroxypropylEnantioselective sensors

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the behavior of this compound, particularly at interfaces and within complex systems, necessitates the use of advanced in-situ characterization techniques. These methods allow for the real-time observation of dynamic processes, providing insights that are not attainable through conventional ex-situ analysis.

Future research will increasingly rely on a suite of sophisticated techniques to probe the formation and properties of this compound-based structures, such as self-assembled monolayers (SAMs). High-resolution X-ray photoelectron spectroscopy (XPS) can provide detailed information about the chemical state and bonding of the sulfur atoms at the interface. researchgate.net Combining this with techniques like scanning tunneling microscopy (STM) can offer atomic-scale visualization of the monolayer structure.

The application of in-situ spectroscopic ellipsometry will be crucial for monitoring the thickness and optical properties of this compound films as they form. Furthermore, techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D) can provide valuable information on the viscoelastic properties of the adsorbed layers.

For studying the behavior of this compound in solution and at liquid-liquid interfaces, small-angle X-ray scattering (SAXS) and neutron scattering techniques will be invaluable. These methods can reveal details about the size, shape, and aggregation of this compound-containing micelles or other nanostructures.

Table 2: Advanced In-Situ Characterization Techniques for this compound Studies
TechniqueInformation ObtainedApplication Area
High-Resolution X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical state, and electronic state of the surfaceAnalysis of self-assembled monolayers on metal surfaces
Scanning Tunneling Microscopy (STM)Atomic-scale imaging of surface topographyVisualization of molecular packing in SAMs
Spectroscopic EllipsometryFilm thickness and optical constantsReal-time monitoring of film growth
Quartz Crystal Microbalance with Dissipation (QCM-D)Mass and viscoelastic properties of adsorbed layersStudying adsorption kinetics and conformational changes

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Machine learning models can be trained on existing experimental and computational data to predict a wide range of properties for this compound and its derivatives. nyu.edu This includes predicting their self-assembly behavior on different substrates, their interaction with other molecules, and their performance in specific applications. For instance, a model could be developed to predict the stability and packing density of a this compound SAM on a particular metal surface based on the processing conditions.

Furthermore, generative AI models can be employed for the "inverse design" of new this compound derivatives with desired properties. arxiv.org In this approach, the desired properties are specified as input, and the AI model generates the chemical structure of a molecule that is predicted to exhibit those properties. This could be used, for example, to design a this compound derivative with optimal performance as a corrosion inhibitor for a specific alloy.

The development of these predictive models will require the generation of large, high-quality datasets. This will involve a concerted effort in both high-throughput experimentation and computational simulations to build the necessary knowledge base for the AI algorithms to learn from.

Sustainable and Green Synthesis Routes

In line with the growing emphasis on environmentally friendly chemical processes, a significant future direction for this compound research is the development of sustainable and green synthesis routes. researchgate.net Traditional methods for the synthesis of disulfides can sometimes involve harsh reagents and generate significant waste.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.gov For example, researchers could explore the use of oxidoreductases to catalyze the formation of the disulfide bond from dodecanethiol in an aqueous medium, eliminating the need for organic solvents and harsh oxidizing agents.

Another approach is the development of catalyst-free and additive-free methods that utilize green solvents. researchgate.net For instance, the oxidative coupling of thiols to disulfides has been shown to proceed efficiently in bio-based solvents like ethyl lactate, without the need for a catalyst. researchgate.net The use of ultrasound has also been demonstrated to accelerate the air oxidation of thiols to disulfides, offering an energy-efficient and environmentally benign method. rsc.org

Future research will focus on:

Developing solvent-free synthesis methods: This could involve mechanochemical approaches where the reaction is induced by mechanical force in a ball mill.

Utilizing renewable starting materials: Exploring routes to produce dodecanethiol from renewable feedstocks would further enhance the sustainability of this compound production.

Designing recyclable catalytic systems: For reactions that still require a catalyst, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key goal.

Multi-functional Materials Design Incorporating this compound

The unique properties of this compound, particularly its ability to form self-assembled monolayers and its reversible disulfide bond, make it an attractive building block for the design of multi-functional materials. These are advanced materials that possess multiple, often stimuli-responsive, functionalities integrated into a single system.

One area of exploration is the development of smart coatings that incorporate this compound. For example, a coating could be designed to have both hydrophobic (water-repellent) and self-healing properties. The long alkyl chains of this compound would impart hydrophobicity, while the dynamic nature of the disulfide bond could allow the coating to repair itself upon damage.

This compound can also be incorporated into polymer networks to create materials with tunable mechanical properties. The disulfide bonds can act as cross-linkers that can be cleaved and reformed under specific conditions, allowing the material to switch between a rigid and a more flexible state. This could have applications in areas such as soft robotics and adaptive materials.

Furthermore, the combination of this compound with other functional components, such as nanoparticles or conductive polymers, could lead to the development of hybrid materials with novel electronic, optical, or magnetic properties. For instance, a composite material could be created where this compound-coated gold nanoparticles are embedded in a polymer matrix, resulting in a material with both plasmonic and self-healing capabilities.

Tailoring this compound for Specific Biomedical Targets

The biocompatibility and reversible nature of the disulfide bond make this compound and its derivatives promising candidates for a range of biomedical applications. nih.govrsc.orgescholarship.org A key future direction is the tailoring of these molecules to interact with specific biological targets for therapeutic or diagnostic purposes.

One major area of research is the development of targeted drug delivery systems. nih.gov this compound can be used to create nanocarriers, such as micelles or liposomes, that encapsulate therapeutic agents. nih.govrsc.orgescholarship.org The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on diseased cells. Once the nanocarrier reaches its target, the disulfide bonds can be cleaved by the reducing environment inside the cell, triggering the release of the drug.

Another emerging application is in the field of biosensors. This compound can be used to create self-assembled monolayers on the surface of electrodes or other sensing platforms. nih.govresearchgate.net These monolayers can then be functionalized with biorecognition elements, such as enzymes or DNA, that can specifically detect the presence of a target analyte. The binding of the analyte to the biorecognition element can induce a change in the electrical or optical properties of the sensor, allowing for sensitive and selective detection.

Future research in this area will focus on:

Developing derivatives with enhanced biocompatibility and stability in biological fluids.

Optimizing the design of drug delivery systems for efficient loading and controlled release of different types of drugs.

Improving the sensitivity and selectivity of biosensors for the detection of a wider range of disease biomarkers.

Enhanced Understanding of Interfacial Phenomena in Materials Science

A fundamental understanding of the behavior of this compound at interfaces is crucial for optimizing its performance in a wide range of materials science applications. rsc.org Future research will focus on elucidating the complex interplay of forces that govern the self-assembly and interfacial properties of this molecule.

Molecular dynamics simulations will play a key role in providing a detailed, atomistic-level picture of how this compound molecules arrange themselves on different surfaces. nih.gov These simulations can help to understand the influence of factors such as substrate type, solvent, and temperature on the structure and stability of the resulting self-assembled monolayers.

Experimental studies will focus on precisely controlling the formation of this compound monolayers and characterizing their properties with high resolution. This will involve the use of advanced surface science techniques, such as those mentioned in section 6.2, to probe the molecular orientation, packing density, and defect structures of the monolayers.

A particular area of interest is the study of mixed monolayers, where this compound is co-adsorbed with other molecules. chemrxiv.org Understanding how the different components segregate or mix at the molecular level is key to designing surfaces with precisely tailored chemical and physical properties. This could lead to the development of surfaces with patterned domains of different wettability or reactivity.

By gaining a deeper understanding of these interfacial phenomena, researchers will be better able to design and fabricate this compound-based materials with enhanced performance for applications in areas such as corrosion protection, lubrication, and nanoelectronics.

Q & A

Q. What are the established synthetic routes for didodecyl disulfide, and how do reaction conditions influence yield and purity?

this compound (DDDS) is commonly synthesized via hypervalent iodine-mediated coupling of dodecanethiol derivatives. For instance, Yu-Tsen et al. (2023) achieved a 73% yield using iodine(III) reagents under mild conditions (n-hexane/EtOAc solvent system) . Critical factors include stoichiometric control of thiol precursors, solvent polarity (to stabilize intermediates), and temperature (optimized at 25–40°C to prevent side reactions). Purity is validated via ¹H/¹³C NMR (e.g., δ 2.66 ppm for S–S adjacent CH₂ groups) and HRMS (403.3434 [M–H]⁺) . Contradictions arise in alternative methods: magnesium-mediated reduction of thiols () may introduce metal contaminants, requiring post-synthesis purification .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Non-reducing peptide mapping via LC-HRMS is critical for disulfide bond confirmation, resolving S–S connectivity with <1 ppm mass accuracy . For DDDS, FTIR (e.g., 546 cm⁻¹ for S–S stretching) and NMR are standard. However, LC/ES-MS/MS with collision-induced dissociation (CID) can differentiate isomeric disulfides by fragmentation patterns . Purity challenges include detecting trace thiol impurities (e.g., via Ellman’s assay) and ensuring no in vitro disulfide scrambling during sample preparation .

Q. How does the alkyl chain length in dialkyl disulfides affect their physicochemical properties, using didodecyl as a model?

DDDS’s C12 chains confer hydrophobic stability in self-assembled monolayers (SAMs) and surfactant systems. Compared to shorter-chain analogs (e.g., dicyclohexyl disulfide), DDDS exhibits higher melting points (36–38°C) and lower critical micelle concentrations (CMCs) due to enhanced van der Waals interactions . In surfactant studies, magnesium didodecyl sulfate (Mg1/2DS) shows counterion-dependent aggregation behavior, with DDDS-based surfactants forming more ordered micelles in choline chloride-urea deep eutectic solvents .

Advanced Research Questions

Q. What mechanistic insights exist regarding sulfur-sulfur bond cleavage in this compound under varying conditions?

DFT calculations suggest S–S bond dissociation on Au(111) surfaces requires ~0.6 eV energy, enabling room-temperature cleavage during SAM formation . In reductive environments (e.g., hydrosilanes), DDDS undergoes two-electron reduction to dodecanethiols, with kinetics influenced by steric hindrance from C12 chains . Contradictions arise in oxidative cleavage: hypervalent iodine reagents favor disulfide coupling, while NaOCl may overoxidize to sulfonic acids .

Q. How can computational models predict this compound’s behavior in complex systems like SAMs or polymer matrices?

Molecular dynamics (MD) simulations of DDDS on Au(111) reveal that alkyl chain packing drives SAM stability, with S–S dissociation kinetics matching experimental observations (e.g., 1.8 eV for S–Au bond cleavage) . For polymer cross-linking, coarse-grained models predict DDDS’s redox-responsive behavior in silicone elastomers, aligning with experimental swelling ratios in PhI(OAc)₂-oxidized systems .

Q. What challenges arise in tracking disulfide bond formation/dissociation in real-time, and what advanced methods address this?

Real-time monitoring requires techniques like in situ Raman spectroscopy (tracking S–S vibrations at 510–540 cm⁻¹) or stopped-flow kinetics with fluorescent thiol probes (e.g., DTNB). LC-HRMS with partial reduction (e.g., using tris(2-carboxyethyl)phosphine gradients) can map transient intermediates in disulfide exchange reactions . A key contradiction lies in artifacts from non-native disulfide scrambling during LC-MS sample prep, mitigated by alkylation or rapid quenching .

Q. How does this compound’s redox behavior compare to other dialkyl disulfides in material science applications?

DDDS’s long alkyl chains enhance stability in silicone elastomers, achieving 95% cross-linking efficiency under PhI(OAc)₂ oxidation (vs. 78% for dimethyl disulfide) . In contrast, aromatic disulfides (e.g., diphenyl disulfide) exhibit faster redox cycling but lower thermal stability. Contradictions exist in surfactant systems: DDDS-based ionic liquids (e.g., EmimDS) show lower Krafft temperatures than LiDS, complicating phase behavior predictions .

Data Contradictions and Resolution Strategies

  • Synthesis Yields : Hypervalent iodine methods (73% yield) vs. magnesium-mediated routes (lower yields due to side reactions) . Resolution: Optimize iodine(III) reagent equivalents and solvent polarity.
  • SAM Formation : Theoretical S–S cleavage energy (0.6 eV) vs. experimental Au–S bond rupture (1.8 eV) . Resolution: Use single-crystal Au surfaces to minimize defect-driven variability.
  • Disulfide Detection : LC-HRMS vs. NMR sensitivity for trace impurities. Resolution: Combine orthogonal techniques (e.g., HRMS + ICP-MS for metal analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.